molecular formula C19H16N4O2S B3989516 3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-2,5-pyrrolidinedione

3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-2,5-pyrrolidinedione

Cat. No. B3989516
M. Wt: 364.4 g/mol
InChI Key: OZEQUKMUNFRRNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as "MTTP" and belongs to the class of pyrrolidinedione derivatives.

Mechanism of Action

The exact mechanism of action of MTTP is not fully understood. However, studies suggest that the compound may exert its pharmacological effects through the inhibition of specific enzymes and signaling pathways. MTTP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been found to modulate the expression of genes involved in immune function and apoptosis.
Biochemical and Physiological Effects:
MTTP has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. MTTP has also been found to have antifungal activity against Candida albicans. In addition, the compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using MTTP in lab experiments is its high purity and stability. The compound can be synthesized in a reproducible manner, and its purity can be confirmed through spectroscopic techniques. However, one limitation of using MTTP is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on MTTP. One area of interest is the development of MTTP-based therapies for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration route for the compound. In addition, more research is needed to fully understand the mechanism of action of MTTP and its potential side effects. Other future directions for research on MTTP include exploring its use as a tool for studying specific signaling pathways and investigating its potential as a drug delivery system.

Scientific Research Applications

MTTP has been studied for its potential pharmacological properties, including its anti-inflammatory, antifungal, and antitumor activities. The compound has also been investigated for its neuroprotective effects and its ability to modulate the immune system. MTTP has shown promising results in preclinical studies, and further research is needed to explore its full therapeutic potential.

properties

IUPAC Name

3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-12-7-9-13(10-8-12)17-20-19(22-21-17)26-15-11-16(24)23(18(15)25)14-5-3-2-4-6-14/h2-10,15H,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEQUKMUNFRRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NN2)SC3CC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-2,5-pyrrolidinedione
Reactant of Route 2
3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-2,5-pyrrolidinedione
Reactant of Route 3
3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-2,5-pyrrolidinedione
Reactant of Route 4
Reactant of Route 4
3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-2,5-pyrrolidinedione
Reactant of Route 5
3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-2,5-pyrrolidinedione
Reactant of Route 6
3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-2,5-pyrrolidinedione

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